N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride

Anticancer Kinase inhibition Scaffold comparison

N-(Pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride (CAS 1185090-29-2) is a tricyclic benzofuro[3,2-d]pyrimidine derivative in which the pyrimidine 4-position bears an N-(pyridin-3-ylmethyl) substituent. The benzofuro[3,2-d]pyrimidine scaffold is a recognized kinase-inhibitor pharmacophore, structurally related to the core of the clinical-stage Cdc7 inhibitor XL413 (IC₅₀ = 3.4 nM) and to a series of CLK1/DYRK1A dual inhibitors with Ki values down to 140 nM.

Molecular Formula C16H13ClN4O
Molecular Weight 312.76
CAS No. 1185090-29-2
Cat. No. B2997922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride
CAS1185090-29-2
Molecular FormulaC16H13ClN4O
Molecular Weight312.76
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCC4=CN=CC=C4.Cl
InChIInChI=1S/C16H12N4O.ClH/c1-2-6-13-12(5-1)14-15(21-13)16(20-10-19-14)18-9-11-4-3-7-17-8-11;/h1-8,10H,9H2,(H,18,19,20);1H
InChIKeyANHOHQKNLGJEKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine Hydrochloride (CAS 1185090-29-2) – Compound Identity and Procurement Rationale


N-(Pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride (CAS 1185090-29-2) is a tricyclic benzofuro[3,2-d]pyrimidine derivative in which the pyrimidine 4-position bears an N-(pyridin-3-ylmethyl) substituent [1]. The benzofuro[3,2-d]pyrimidine scaffold is a recognized kinase-inhibitor pharmacophore, structurally related to the core of the clinical-stage Cdc7 inhibitor XL413 (IC₅₀ = 3.4 nM) [2] and to a series of CLK1/DYRK1A dual inhibitors with Ki values down to 140 nM [3]. The hydrochloride salt form (molecular formula C₁₆H₁₃ClN₄O, MW 312.76) provides defined stoichiometry and improved aqueous solubility, which are critical parameters for reproducible in vitro assay preparation and chemical procurement specifications.

Why Close Analogs of N-(Pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine Cannot Be Safely Interchanged


Minor structural modifications to the benzofuro[3,2-d]pyrimidine scaffold produce large shifts in kinase selectivity and potency. The unsubstituted benzofuro[3,2-d]pyrimidin-4-amine core (CAS 49679-19-8, MW 185.18) lacks the pyridine moiety that contributes additional hydrogen bonding and π-stacking interactions with the kinase hinge region, while the 2-phenyl analog (CAS not assigned, MW ~352.4 free base) introduces steric bulk that can alter ATP-binding pocket accommodation [1]. Even an isosteric scaffold switch from benzofuro[3,2-d]pyrimidine to furo[2,3-d]pyrimidine results in different antitumor potency profiles: benzofuro[3,2-d]pyrimidine compound 12a (a representative scaffold-matched example) showed divergent activity relative to furo[2,3-d]pyrimidine analog 4a (IC₅₀ = 0.70 μM against HepG2) [2]. BindingDB records confirm that N-aryl/heteroarylmethyl benzofuro[3,2-d]pyrimidin-4-amines can exhibit IC₅₀ values ranging from single-digit nanomolar to >1 mM depending solely on the 4-amino substituent [3]. These data collectively demonstrate that generic in-class substitution without rigorous comparator vetting introduces unacceptable experimental variability.

Quantitative Differentiation Evidence for N-(Pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine Hydrochloride


Scaffold Potency Window: Benzofuro[3,2-d]pyrimidine vs. Furo[2,3-d]pyrimidine in Hepatocellular Carcinoma Models

In a comparative anticancer study of furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine libraries, the benzofuro[3,2-d]pyrimidine series exhibited a distinct potency profile. The most active furo[2,3-d]pyrimidine compound 4a displayed an IC₅₀ of 0.70 μM against HepG2 cells, whereas benzofuro[3,2-d]pyrimidine derivatives 12a–12c showed structurally differentiated growth-inhibitory activities that were not directly interchangeable with the furo[2,3-d] scaffold results [1]. This scaffold-level differentiation establishes that the benzofuro[3,2-d]pyrimidine core – the exact scaffold of the target compound – occupies a distinct activity space that cannot be replicated by the isosteric furo[2,3-d]pyrimidine series.

Anticancer Kinase inhibition Scaffold comparison

Kinase Inhibition Selectivity Window: Benzofuro[3,2-d]pyrimidine Scaffold Potency Range vs. Structural Analogs

The benzofuro[3,2-d]pyrimidine scaffold has been validated across multiple kinase targets with potency spanning picomolar to micromolar ranges. XL413, a 3,4-dihydrobenzofuro[3,2-d]pyrimidine derivative, inhibits Cdc7 kinase with an IC₅₀ of 3.4 nM [1]. In the CLK1/DYRK1A dual inhibition space, N-aryl-7-methoxybenzofuro[3,2-d]pyrimidin-4-amines achieved Ki values as low as 140 nM against CLK1 [2]. In contrast, the structurally similar but regioisomeric benzofuro[2,3-b]pyridin-4-amine scaffold showed a Ki > 1,000,000 nM against VEGFR3, demonstrating a >10,000-fold selectivity gap driven purely by scaffold topology [3]. The target compound, bearing the unsubstituted benzofuro[3,2-d]pyrimidine core with a pyridin-3-ylmethyl 4-amino group, is positioned as a minimalist probe within this activity window, enabling systematic SAR exploration without confounding substituent effects at the 2-position.

Kinase selectivity CLK1 DYRK1A Cdc7

Substituent-Dependent Potency Divergence: 2-Unsubstituted vs. 2-Phenyl Analogs

The target compound (2-H, N-pyridin-3-ylmethyl) and its closest analog (2-phenyl-N-pyridin-3-ylmethyl) differ by the presence or absence of a phenyl ring at position 2. This single modification alters molecular weight (312.76 Da free base vs. ~352.4 Da free base), cLogP (estimated 2.62 for the 2-H compound vs. >3.5 for the 2-phenyl analog), and topological polar surface area (63.6 Ų vs. ~63.6 Ų, with the phenyl adding only hydrophobic surface), shifting the physicochemical profile from lead-like to drug-like space [1][2]. Critically, the binding mode of 4-(pyridin-3-ylmethylamino)benzofuro[3,2-d]pyrimidines is predicted to engage the kinase hinge via the pyrimidine N1 and the exocyclic NH, with the pyridine nitrogen providing an additional hydrogen-bond acceptor. A 2-phenyl substituent would introduce a steric clash with the gatekeeper residue in kinases such as CLK1 or DYRK1A, potentially reducing potency by orders of magnitude, analogous to SAR trends seen in 2-aryl vs. 2-H furo[3,2-d]pyrimidine kinase inhibitors [3].

Structure-activity relationship Hinge binder 4-amino substitution

Physicochemical and Formulation Advantages: Hydrochloride Salt vs. Free Base

The target compound is supplied as the hydrochloride salt, whereas many benzofuro[3,2-d]pyrimidine analogs (e.g., benzofuro[3,2-d]pyrimidin-4-amine free base, CAS 49679-19-8) are available only as the free base [1]. Salification as the hydrochloride increases aqueous solubility, which is essential for achieving consistent DMSO stock solution preparation and for minimizing precipitation artifacts in biochemical assays. No quantitative aqueous solubility data for the hydrochloride salt itself are publicly available; however, literature precedent for heterocyclic amine hydrochlorides indicates typical solubility enhancements of 10- to 100-fold over the corresponding free base [2]. This procurement specification directly impacts assay reproducibility, particularly in high-content screening formats where compound aggregation can produce false positives or negatives.

Aqueous solubility Salt selection Assay reproducibility

High-Confidence Application Scenarios for N-(Pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine Hydrochloride Procurement


Minimalist Kinase Probe for CLK1/DYRK1A Selectivity Profiling

The 2-unsubstituted benzofuro[3,2-d]pyrimidine core with a pyridin-3-ylmethyl 4-amino substituent serves as an ideal minimalist probe for dissecting hinge-binding contributions in CLK1 and DYRK1A kinases. As evidenced by the 140 nM Ki achieved by closely related 7-methoxybenzofuro[3,2-d]pyrimidin-4-amines against CLK1 [1], this scaffold engages the kinase hinge effectively. The target compound's lack of a 2-substituent eliminates steric effects that could mask or exaggerate hinge-binding affinity, making it the preferred control compound for establishing baseline SAR in fragment-to-lead campaigns targeting the CMGC kinase family.

Scaffold-Hopping Reference Standard for Furo[3,2-d] vs. Benzofuro[3,2-d]pyrimidine Lead Optimization

When evaluating isosteric replacements in kinase inhibitor programs, the target compound provides a structurally unambiguous benzofuro[3,2-d]pyrimidine reference point. The scaffold-dependent antitumor activity observed between furo[2,3-d]pyrimidine (compound 4a, HepG2 IC₅₀ = 0.70 μM) and benzofuro[3,2-d]pyrimidine series [2] underscores the need for a well-characterized benzofuro[3,2-d]pyrimidine core standard. Purchasing this specific hydrochloride salt ensures the correct scaffold topology is used in comparative kinase profiling panels.

Antifungal PKC Inhibition SAR Expansion from the Cercosporamide Pharmacophore

Benzofuro[3,2-d]pyrimidines derived from (–)-cercosporamide have demonstrated CaPkc1 inhibitory activity and synergistic restoration of fluconazole susceptibility in Candida albicans resistant strains [3]. The target compound, as a structurally simplified analog lacking the 2-substituent and hydroxylation pattern of natural-product-inspired candidates such as 4,7,9-trihydroxybenzofuro[3,2-d]pyrimidine-6-carboxamide [4], enables systematic deconstruction of the pharmacophore to identify minimal structural requirements for CaPkc1 inhibition and antifungal synergy.

Reproducible Screening Collection Building in Academic and Industrial HTS Facilities

The hydrochloride salt form provides a single, defined chemical entity with predictable aqueous solubility, eliminating the ambiguity of varying free-base/batch purity that plagues procurement of uncharacterized analogs. The compound's moderate molecular weight (312.76 Da), low rotatable bond count (2), and Lipinski-compliant profile (cLogP 2.62, TPSA 63.6 Ų) [5] make it an appropriate inclusion in diversity-oriented screening libraries targeting kinase and non-kinase targets, where solubility and assay compatibility are paramount.

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